molecular formula C15H15ClN4O2S B403967 7-(4-Chloro-benzyl)-8-ethylsulfanyl-3-methyl-3,7-dihydro-purine-2,6-dione CAS No. 370842-07-2

7-(4-Chloro-benzyl)-8-ethylsulfanyl-3-methyl-3,7-dihydro-purine-2,6-dione

Número de catálogo B403967
Número CAS: 370842-07-2
Peso molecular: 350.8g/mol
Clave InChI: UNWPMJHCJGOPRM-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

The compound is a purine derivative. Purines are biologically significant and are part of DNA, RNA, and ATP. The compound also contains a 4-chlorobenzyl group and an ethylsulfanyl group .


Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of the purine ring. The 4-chlorobenzyl group would add to this complexity .


Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, purines and chlorobenzylic compounds are known to undergo a variety of chemical reactions. For example, chlorobenzylic compounds can be oxidized to form aldehydes .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely depend on the specific arrangement of its functional groups. For example, the presence of the chlorobenzyl group could potentially make the compound more reactive .

Aplicaciones Científicas De Investigación

Kinase Inhibitors

The oxazolo[5,4-d]pyrimidine scaffold, to which SMR000009151 belongs, is commonly used as a pharmacophore in kinase inhibitors. These inhibitors play a crucial role in modulating cellular signaling pathways by targeting kinases involved in cell growth, differentiation, and apoptosis. SMR000009151 may exhibit kinase inhibitory activity, making it a potential candidate for drug development .

VEGFR-2 Inhibition

Vascular endothelial growth factor receptor 2 (VEGFR-2) is essential for angiogenesis and vascular permeability. Inhibiting VEGFR-2 can be beneficial in cancer therapy and other conditions related to abnormal blood vessel formation. SMR000009151 might interact with VEGFR-2, potentially influencing angiogenesis .

EDG-1 Modulation

Endothelial differentiation gene 1 (EDG-1) is a G-protein-coupled receptor involved in cell migration, proliferation, and angiogenesis. SMR000009151 could potentially modulate EDG-1 activity, impacting cellular responses in various contexts .

ACC2 Inhibition

Acetyl-CoA carboxylase 2 (ACC2) plays a role in fatty acid metabolism and energy homeostasis. Inhibiting ACC2 may have implications for treating metabolic disorders, including obesity and diabetes. SMR000009151’s effects on ACC2 warrant further investigation .

Immunosuppressive Properties

SMR000009151 may possess immunosuppressive properties, making it relevant in transplantation medicine or autoimmune diseases. By modulating immune responses, it could potentially prevent rejection of transplanted organs or mitigate autoimmune reactions .

Antiviral Activity

Given its unique structure, SMR000009151 might exhibit antiviral effects. Investigating its interactions with viral proteins or replication processes could lead to novel antiviral therapies .

Mecanismo De Acción

Target of Action

The primary target of SMR000009151 is the molecular chaperone DnaK . DnaK is a heat shock protein that assists in protein folding and the prevention of protein aggregation, playing a crucial role in maintaining cellular homeostasis.

Mode of Action

SMR000009151 interacts with DnaK, inhibiting its function . This interaction disrupts the normal functioning of DnaK, leading to changes in protein folding processes within the cell. The exact nature of this interaction and the resulting changes are still under investigation.

Biochemical Pathways

The disruption of DnaK’s function affects various biochemical pathways, particularly those involving protein synthesis and folding . This can lead to a decrease in the formation of biofilms, complex structures of microorganisms that can be resistant to antimicrobial agents .

Result of Action

The inhibition of DnaK by SMR000009151 leads to a reduction in biofilm formation . Biofilms are often resistant to antimicrobial agents, so this reduction can potentially increase the susceptibility of the microorganisms to these agents .

Direcciones Futuras

The study and application of this compound could potentially be a novel area of research. Its unique structure could make it interesting for the development of new pharmaceuticals or materials .

Propiedades

IUPAC Name

7-[(4-chlorophenyl)methyl]-8-ethylsulfanyl-3-methylpurine-2,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15ClN4O2S/c1-3-23-15-17-12-11(13(21)18-14(22)19(12)2)20(15)8-9-4-6-10(16)7-5-9/h4-7H,3,8H2,1-2H3,(H,18,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNWPMJHCJGOPRM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NC2=C(N1CC3=CC=C(C=C3)Cl)C(=O)NC(=O)N2C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15ClN4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-(4-Chloro-benzyl)-8-ethylsulfanyl-3-methyl-3,7-dihydro-purine-2,6-dione

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.